(-)-Domesticine

Catalog No.
S526504
CAS No.
54325-07-4
M.F
C19H19NO4
M. Wt
325.36
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-Domesticine

CAS Number

54325-07-4

Product Name

(-)-Domesticine

IUPAC Name

(12R)-18-methoxy-13-methyl-5,7-dioxa-13-azapentacyclo[10.7.1.02,10.04,8.016,20]icosa-1(20),2,4(8),9,16,18-hexaen-19-ol

Molecular Formula

C19H19NO4

Molecular Weight

325.36

InChI

InChI=1S/C19H19NO4/c1-20-4-3-10-6-16(22-2)19(21)18-12-8-15-14(23-9-24-15)7-11(12)5-13(20)17(10)18/h6-8,13,21H,3-5,9H2,1-2H3/t13-/m1/s1

InChI Key

ZMNSHBTYBQNBPV-CYBMUJFWSA-N

SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=CC5=C(C=C43)OCO5)O)OC

Solubility

Soluble in DMSO

Synonyms

Domesticine, (-)-; L-Domesticine;

Description

The exact mass of the compound (-)-Domesticine is 325.1314 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.9

Exact Mass

325.1314

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

(-)-domesticine

Dates

Modify: 2024-01-05
1: Ponnala S, Chaudhary S, González-Sarrias A, Seeram NP, Harding WW. Cytotoxicity of aporphines in human colon cancer cell lines HCT-116 and Caco-2: an SAR study. Bioorg Med Chem Lett. 2011 Aug 1;21(15):4462-4. doi: 10.1016/j.bmcl.2011.06.005. Epub 2011 Jun 15. PubMed PMID: 21724394; PubMed Central PMCID: PMC3155955.
2: Iwasa K, Takahashi T, Nishiyama Y, Moriyasu M, Sugiura M, Takeuchi A, Tode C, Tokuda H, Takeda K. Online structural elucidation of alkaloids and other constituents in crude extracts and cultured cells of Nandina domestica by combination of LC-MS/MS, LC-NMR, and LC-CD analyses. J Nat Prod. 2008 Aug;71(8):1376-85. doi: 10.1021/np8001496. Epub 2008 Aug 1. PubMed PMID: 18671433.
3: Indra B, Matsunaga K, Hoshino O, Suzuki M, Ogasawara H, Muramatsu I, Taniguchi T, Ohizumi Y. (+/-)-Domesticine, a novel and selective alpha1D-adrenoceptor antagonist in animal tissues and human alpha 1-adrenoceptors. Eur J Pharmacol. 2002 Jun 7;445(1-2):21-9. PubMed PMID: 12065190.
4: Indra B, Matsunaga K, Hoshino O, Suzuki M, Ogasawara H, Ishiguro M, Ohizumi Y. Structure-activity relationship on (+/-)-nantenine derivatives in antiserotonergic activities in rat aorta. Can J Physiol Pharmacol. 2002 Mar;80(3):198-204. PubMed PMID: 11991230.
5: Indra B, Matsunaga K, Hoshino O, Suzuki M, Ogasawara H, Ohizumi Y. Structure-activity relationship studies with (+/-)-nantenine derivatives for alpha1-adrenoceptor antagonist activity. Eur J Pharmacol. 2002 Feb 22;437(3):173-8. PubMed PMID: 11890906.
6: Kiryakov HG, Iskrenova E, Daskalova E, Kuzmanov B, Evstatieva L. Alkaloids of Corydalis slivenensis. Planta Med. 1982 Mar;44(3):168-70. PubMed PMID: 17402105.
7: Kiryakov HG, Iskrenova E, Kuzmanov B, Evstatieva L. Alkaloids from Corydalis bulbosa. Planta Med. 1981 Sep;43(1):51-5. PubMed PMID: 17402008.
8: Kiryakov HG, Iskrenova E, Kuzmanov B, Evstatieva L. Alkaloids from Corydalis marschalliana. Planta Med. 1981 Mar;41(3):298-302. PubMed PMID: 17401850.
9: Kametani T, Shibuya S, Kigasawa K, Hiiragi M, Kusama O. Benzyne reaction. XII. Syntheses of amurine and domesticine by the benzyne reaction. J Chem Soc Perkin 1. 1971;15:2712-4. PubMed PMID: 5167558.

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